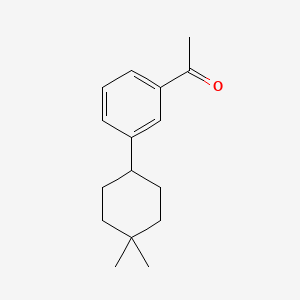
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one is an organic compound characterized by a phenyl ring substituted with a 4,4-dimethylcyclohexyl group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one can be synthesized through several methods:
-
Friedel-Crafts Acylation: : This method involves the acylation of 1-(4,4-dimethylcyclohexyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
-
Grignard Reaction: : Another approach involves the reaction of 1-(4,4-dimethylcyclohexyl)benzene with a Grignard reagent, followed by oxidation
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reagent concentrations.
化学反应分析
Types of Reactions
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can convert the ethanone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one has several applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
-
Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Explored as a potential lead compound in drug discovery due to its structural similarity to biologically active molecules.
-
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering membrane permeability.
相似化合物的比较
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one can be compared to other similar compounds such as:
-
1-(3,4-Dimethylphenyl)ethan-1-one: : Lacks the cyclohexyl group, resulting in different chemical and physical properties.
-
1-(3-(4-Methylcyclohexyl)phenyl)ethan-1-one: : Contains a single methyl group on the cyclohexyl ring, leading to variations in reactivity and application.
属性
分子式 |
C16H22O |
|---|---|
分子量 |
230.34 g/mol |
IUPAC 名称 |
1-[3-(4,4-dimethylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C16H22O/c1-12(17)14-5-4-6-15(11-14)13-7-9-16(2,3)10-8-13/h4-6,11,13H,7-10H2,1-3H3 |
InChI 键 |
UAANTBPBPKMGLC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC(=C1)C2CCC(CC2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


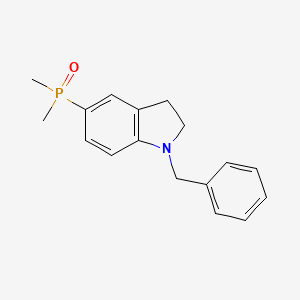
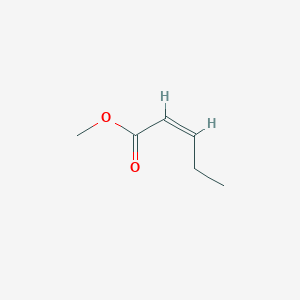
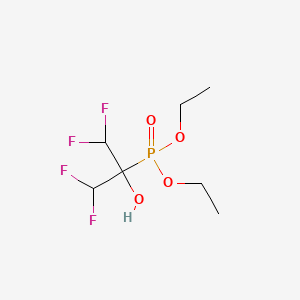
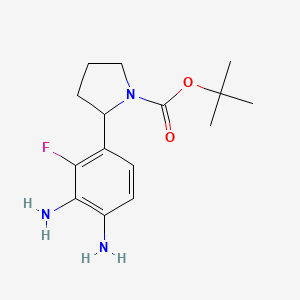
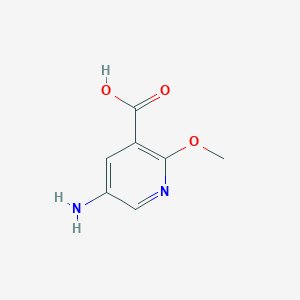
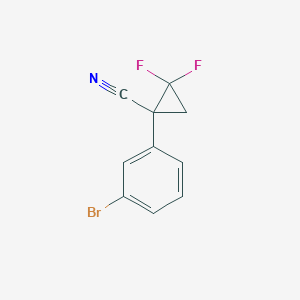
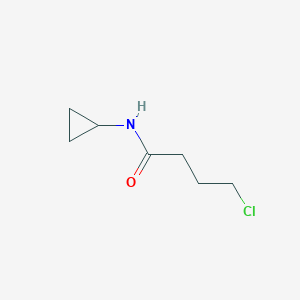
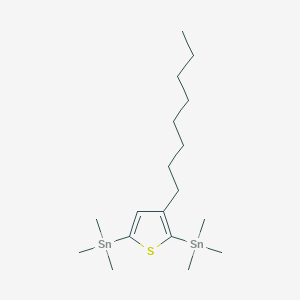
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
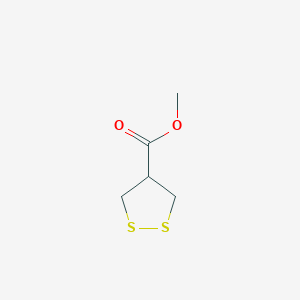
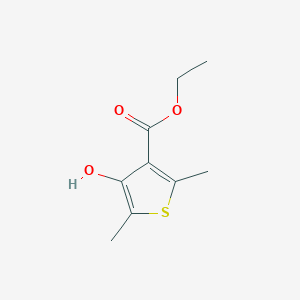
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
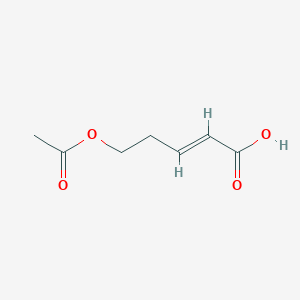
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)
